1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
As a highly versatile bifunctional building block, 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) has emerged as a privileged scaffold in modern organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and downstream applications—ranging from the development of protein tyrosine phosphatase (PTPN) inhibitors to the construction of all-carbon quaternary stereocenters.
Physicochemical Properties & Structural Dynamics
The chemical architecture of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile features a rigid indanone core substituted with a highly electron-withdrawing cyano (-C≡N) group at the α-position (C2). This dual electron-withdrawing environment (carbonyl and cyano) significantly increases the acidity of the C2 proton, favoring enolization. This structural dynamic makes the C2 position highly susceptible to electrophilic attack and catalytic cross-coupling.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile |
| Common Synonyms | 2-Cyano-1-indanone; 1-Indanone-2-carbonitrile |
| CAS Registry Number | 28873-87-2[1] |
| Molecular Formula | C10H7NO[2] |
| Molecular Weight | 157.17 g/mol |
| Monoisotopic Mass | 157.05276 Da[3] |
| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, THF); sparingly soluble in H2O |
Mechanistic Synthesis Pathways
Direct cyanation of 1-indanone is often plagued by poor yields due to competing aldol condensation reactions under basic conditions. To circumvent this, the most reliable and scalable synthetic route utilizes a two-step sequence: electrophilic α-bromination followed by an SN2 nucleophilic substitution[4],[5].
Causality in Reagent Selection:
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Bromination Activation: Reacting 1-indanone with elemental bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media selectively installs a bromine atom at the C2 position, creating an excellent leaving group[4].
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Solvent-Optimized Cyanation: The subsequent displacement utilizes Sodium Cyanide (NaCN) in a mixed solvent system of N,N-Dimethylformamide (DMF) and water. DMF, a polar aprotic solvent, is critical here: it strongly solvates the Na⁺ cation while leaving the CN⁻ anion "naked" and highly nucleophilic. The addition of water ensures the complete dissolution of the inorganic NaCN salt, creating a homogenous reaction environment that accelerates the SN2 displacement while minimizing elimination side-reactions[5].
Synthetic workflow for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile via α-bromination and cyanation.
Experimental Protocol: Synthesis via Nucleophilic Substitution
The following protocol outlines the validated cyanation of 2-bromo-1-indanone to yield the target nitrile[5]. This system is self-validating through integrated Thin Layer Chromatography (TLC) monitoring and precise temperature control.
Materials:
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2-Bromo-1-indanone (1.0 equiv)
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Sodium Cyanide (NaCN) (3.3 equiv)
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N,N-Dimethylformamide (DMF)
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Deionized Water
Step-by-Step Methodology:
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Cyanide Solution Preparation: In a well-ventilated fume hood, dissolve NaCN (e.g., 18.6 g, 380 mmol) in a solvent mixture of DMF (280 mL) and water (40 mL). Cool the reaction flask to 0 °C using an ice-water bath.
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Causality: Cooling is essential to control the exothermic nature of the subsequent substitution and prevent thermal degradation of the cyanide ion.
-
-
Substrate Addition: Dissolve 2-bromo-1-indanone (e.g., 114 mmol) in DMF (120 mL). Add this solution dropwise to the cooled NaCN mixture over 30 minutes.
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Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing dimerization or oligomerization side-reactions.
-
-
Reaction Propagation & Self-Validation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for an additional 30 minutes. Validate reaction completion by TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The complete disappearance of the starting material spot confirms full conversion.
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Workup & Isolation: Quench the reaction by slowly pouring it into an ice-water mixture. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.
Advanced Synthetic Applications & Biological Relevance
The unique reactivity of 2-cyano-1-indanone makes it a pivotal intermediate in several advanced chemical workflows:
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Targeted Therapeutics (PTPN Inhibitors): The cyano-indanone core is heavily utilized in the medicinal chemistry optimization of Protein Tyrosine Phosphatase Non-receptor type 1 and 2 (PTPN1/PTPN2) inhibitors. These enzymes are critical negative regulators of insulin and immune signaling; thus, their targeted inhibition is a major therapeutic strategy for treating metabolic diseases and enhancing immuno-oncology responses[5].
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Enantioselective Catalysis: The compound serves as a prime substrate for Nickel-catalyzed reductive aryl/alkenyl-cyano coupling. By utilizing chiral ligands, researchers can break the robust C-CN bond and couple it with aryl/alkenyl electrophiles to construct highly complex, all-carbon quaternary stereocenters with excellent enantioselectivity (er > 97:3)[6].
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Heterocyclic Rearrangements: Under specific basic or nitrosation conditions, the indanone ring can be cleaved and rearranged. For example, the addition of alkyl nitrites to 2-cyano-1-indanone mixtures can drive ring expansion, yielding highly functionalized isoquinolines and isocarbostyrils. These derivatives possess significant biological activity and tunable optoelectronic properties[7],[8].
Downstream applications of 2-cyano-1-indanone in catalysis, materials, and drug discovery.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must be rigorously characterized using Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by the aromatic indanone protons appearing as multiplets between δ 7.40 and 7.85 ppm. The highly deshielded C2 proton (alpha to both the cyano and carbonyl groups) typically appears as a distinct doublet of doublets or a broad singlet depending on the enol tautomerization state, while the diastereotopic C3 protons appear in the δ 3.20–3.80 ppm range[6].
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¹³C NMR (100 MHz, CDCl₃): Key diagnostic peaks include the carbonyl carbon at ~195 ppm and the characteristic nitrile carbon signal at ~116 ppm[6].
References
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[2] 1-oxo-2,3-dihydro-1h-indene-2-carbonitrile - PubChemLite. uni.lu. 2
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[1] 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile | 28873 ... - Sigma-Aldrich. sigmaaldrich.com. 1
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[7] Course Notes on the Interpretation of Infrared and Raman Spectra. ResearchGate. 7
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[8] On the diverse outcomes of base-induced cyclisations of 2-alkynylphenylhydroxamic acids. ResearchGate. 8
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[5] WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof. Google Patents.5
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[6] Enantioselective Nickel-Catalyzed Reductive Aryl/Alkenyl–Cyano Coupling to All-Carbon Quaternary Stereocenters. Amazon S3. 6
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- 4. 2-Bromo-1-indanone | 1775-27-5 | Benchchem [benchchem.com]
- 5. WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
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